![molecular formula C14H13BrO2 B1527712 6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione CAS No. 1245514-96-8](/img/structure/B1527712.png)
6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
Vue d'ensemble
Description
6-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione is a synthetic compound with a unique chemical structure that has been widely studied for its potential applications in various scientific research areas. It is a brominated spirocyclic ketone that can be synthesized from cyclohexanone, indene, and bromine. This compound has been found to possess various biochemical and physiological effects, and has been used in several lab experiments.
Applications De Recherche Scientifique
Chemoselective Synthesis
The compound and its derivatives play a crucial role in chemoselective synthesis processes. For example, the chemoselective double Michael addition of indolin-2-one to divinyl ketones, catalyzed by Cs2CO3, efficiently produces a variety of diarylspiro[cyclohexane-1,3′-indoline]-2′,4-diones. This method is notable for its high yield, chemoselectivity, and atom economy, which are essential attributes in pharmaceutical synthesis and material science (Zheng Li, Jiasheng Li, Jingya Yang, 2017).
Heterocycle Synthesis
Cyclohexane-1,3-dione derivatives, including those related to the brominated spiro compound , are key intermediates in synthesizing six-membered oxygen-containing heterocycles. These heterocycles are crucial for developing bioactive molecules with antiviral, antibacterial, and anticancer properties. The versatility in cyclohexane-1,3-dione chemistry stems from its highly active methylene group and dicarbonyl groups, facilitating the synthesis of complex natural products and other valuable bioactive molecules (D. Sharma, Manish Kumar, P. Das, 2020).
Novel Organic Reactions
The reaction of olefins with malonic acid in the presence of manganese(III) acetate demonstrates the synthesis of various dioxaspiro[4.4]nonane-1,6-diones, highlighting the role of brominated spiro compounds in creating strained and complex molecular structures useful in synthetic and medicinal chemistry (N. Ito, H. Nishino, K. Kurosawa, 1983).
Material Science Applications
In materials science, the compound's derivatives have been explored for their potential in creating novel materials. For instance, spirocyclopropane derivatives have been investigated for mild steel protection in acidic environments, showcasing the compound's utility beyond pharmaceuticals into areas like corrosion inhibition and materials protection (M. Chafiq, A. Chaouiki, H. Lgaz, R. Salghi, K. Bhaskar, R. Marzouki, K. Bhat, I. Ali, Mohammad I. Khan, I. Chung, 2020).
Propriétés
IUPAC Name |
6-bromospiro[3H-indene-2,4'-cyclohexane]-1,1'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-10-2-1-9-8-14(13(17)12(9)7-10)5-3-11(16)4-6-14/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXQBNIZPADHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CC3=C(C2=O)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
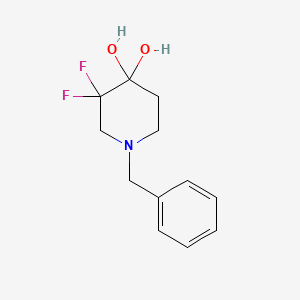
![3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1527630.png)
![4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1527631.png)
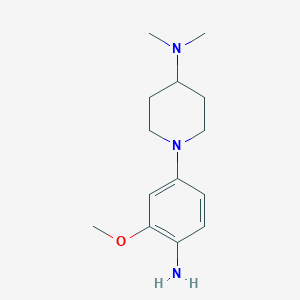
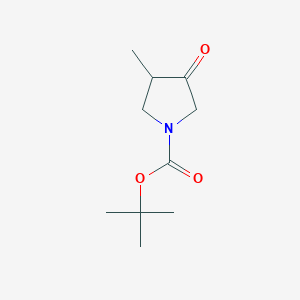
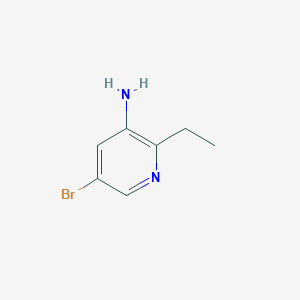
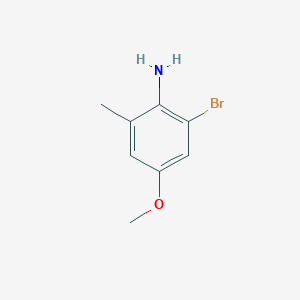

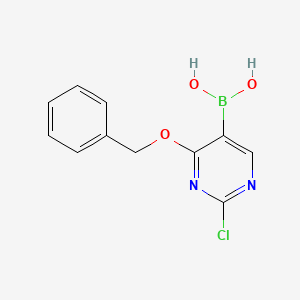
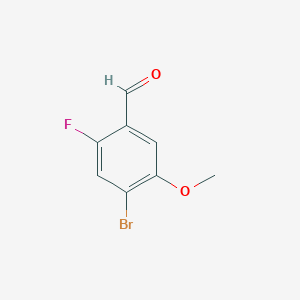
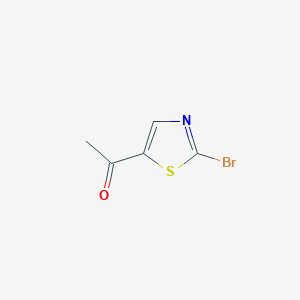
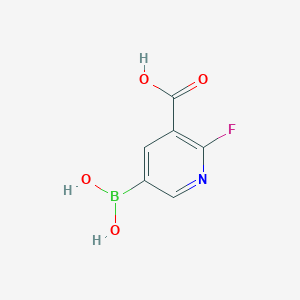
![1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole](/img/structure/B1527650.png)

